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Introduction

The Meyer-Schuster rearrangement is a classic and valuable chemical reaction in organic

synthesis that converts secondary and tertiary propargyl alcohols into α,β-unsaturated

aldehydes or ketones.[1] This acid-catalyzed isomerization proceeds through a formal 1,3-

hydroxyl shift and subsequent tautomerization.[2] The reaction is a powerful tool for the atom-

economical synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in

the synthesis of pharmaceuticals and other fine chemicals.[3]

This document focuses on the Meyer-Schuster rearrangement of 1-Phenyl-2-propyn-1-ol, a
terminal propargyl alcohol, which rearranges to form cinnamaldehyde, an important fragrance

and flavoring agent. While traditionally catalyzed by strong acids, modern methods employ

transition metal catalysts, such as gold(I) complexes, which can facilitate the reaction under

milder conditions with high yields.[1][3] Studies have shown that the efficiency and mechanism

of the gold-catalyzed rearrangement can be significantly influenced by the choice of solvent

and the nature of the counterion.[3][4]

Reaction Mechanism

The classical Meyer-Schuster rearrangement under acidic conditions involves three main

steps[1]:
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Protonation: Rapid protonation of the hydroxyl group of the propargyl alcohol.

1,3-Shift: The slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl

group (as water), leading to the formation of an allene intermediate.

Tautomerism: Keto-enol tautomerization of the allenol intermediate, followed by

deprotonation, yields the final α,β-unsaturated carbonyl compound.[1]

Gold(I) catalysts offer an alternative pathway, and computational studies suggest the reaction

can proceed through an unexpected gold-oxetene intermediate, particularly in low polarity

solvents.[3][4] The reactivity in these systems is highly dependent on both the solvent and the

catalyst's counterion.[3]

1-Phenyl-2-propyn-1-ol Protonation 1,3-Shift (RDS) Tautomerization

Ph-CH(OH)-C≡CH Ph-CH(OH2+)-C≡CH+ H+ Ph-CH=C=CH(OH)
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Keto-Enol
Tautomerization

Acid-catalyzed Meyer-Schuster rearrangement mechanism.
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Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.

Data Presentation
The following table summarizes the quantitative data from a study on the gold(I)-catalyzed

Meyer-Schuster rearrangement of 1-Phenyl-2-propyn-1-ol to cinnamaldehyde. The study

investigated the effects of different solvents and counterions on the reaction's efficiency.

Table 1: Gold-Catalyzed Rearrangement of 1-Phenyl-2-propyn-1-ol Reaction Conditions: 1-
Phenyl-2-propyn-1-ol (0.5 mmol), NHC-Au-X catalyst (0.0025 mmol), solvent (200 µL) at

50°C. Data represents conversion after 30 minutes.[5]
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Entry
Catalyst
Counterion
(X⁻)

Solvent
Dielectric
Constant (ε)

Conversion
(%)

TOF (h⁻¹)

1 OTf⁻ p-Cymene 2.2 87 174

2 OTf⁻ Toluene 2.4 85 170

3 OTf⁻ 1,4-Dioxane 2.2 80 160

4 OTf⁻ Anisole 4.3 75 150

5 OTf⁻ Acetonitrile 37.5 5 10

6 OTf⁻ DMSO 46.7 0 0

7 BF₄⁻ p-Cymene 2.2 70 140

8 OTs⁻ p-Cymene 2.2 65 130

9 TFA⁻ p-Cymene 2.2 55 110

10 Cl⁻ p-Cymene 2.2 <1 <2

NHC = 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene OTf = Trifluoromethanesulfonate; OTs

= Tosylate; TFA = Trifluoroacetate TOF = Turnover Frequency (mol_product / mol_catalyst) / t

Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-propyn-1-ol
(Starting Material)
This protocol describes a general procedure for synthesizing the starting material via the

addition of an ethynyl Grignard reagent to benzaldehyde.[6]

Materials:

Magnesium turnings

n-Butyl chloride

Tetrahydrofuran (THF), anhydrous
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Iodine (crystal)

Acetylene gas

Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Two-necked, round-bottomed flask, flame-dried

Reflux condenser

Dropping funnel

Magnetic stirrer

Inert atmosphere setup (Argon or Nitrogen)

Ice bath

Procedure:

Place magnesium (1.0 eq) in the flame-dried flask under an inert atmosphere.

Add anhydrous THF and a small crystal of iodine.

Add a small portion of n-butyl chloride (1.0 eq) dropwise to initiate the Grignard reagent

formation, which may require gentle heating.

Once the reaction starts, add the remaining n-butyl chloride dropwise while maintaining a

gentle reflux. Continue stirring until all the magnesium is consumed.

Cool the resulting Grignard reagent solution to 0°C in an ice bath.
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Bubble acetylene gas through the solution for approximately 15 minutes to form

ethynylmagnesium bromide.

Add a solution of benzaldehyde (0.33 eq) in anhydrous THF dropwise to the reaction mixture

at 0°C.

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an

additional 6-19 hours.[6]

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

Dilute the mixture with water and extract the product with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford 1-Phenyl-2-propyn-
1-ol as a pale yellow oil.[6][7]

Protocol 2: Gold-Catalyzed Meyer-Schuster
Rearrangement
This protocol is adapted from the general procedure for the gold-catalyzed rearrangement of 1-
Phenyl-2-propyn-1-ol to cinnamaldehyde.[5]

Materials:

1-Phenyl-2-propyn-1-ol

NHC-Au-OTf (or other desired catalyst)

Anhydrous solvent (e.g., p-Cymene)

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment:

2 mL glass screw-top vial
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Magnetic stirrer and hot plate

Oil bath

Micropipettes

NMR spectrometer

Procedure:

To a 2 mL glass vial, add the gold catalyst (e.g., NHC-Au-OTf, 1.8 mg, 0.0025 mmol).

Add the appropriate anhydrous solvent (200 µL).

Add 1-Phenyl-2-propyn-1-ol (61 µL, 0.5 mmol) to the vial.

Seal the vial and place it in a preheated oil bath at 50°C with magnetic stirring.

Monitor the reaction progress by taking aliquots at specific time intervals (e.g., every 15-30

minutes).

For monitoring, withdraw 10 µL of the reaction mixture and add it to 500 µL of CDCl₃ in an

NMR tube.

Analyze the sample by ¹H NMR spectroscopy.

Calculate the conversion by integrating the signals corresponding to the starting material (1-
Phenyl-2-propyn-1-ol) and the product (cinnamaldehyde).[5] The conversion can be

calculated using the formula: Conversion (%) = [Integral(cinnamaldehyde)] / [Integral(1-
phenyl-2-propyn-1-ol) + Integral(cinnamaldehyde)] x 100.[5]
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Protocol 1: Synthesis of Starting Material

Protocol 2: Meyer-Schuster Rearrangement
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Caption: Experimental workflow from synthesis to rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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